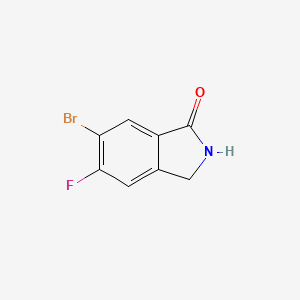
1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.64 .
Molecular Structure Analysis
The molecular structure of “1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid” includes a cyclobutane ring attached to a carboxylic acid group and a 2-chloropyridin-4-yl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
“1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid” is a powder at room temperature . Its melting point is between 160-162 degrees Celsius .Mécanisme D'action
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloropyridine", "cyclobutane-1-carboxylic acid", "thionyl chloride", "triethylamine", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "dichloromethane", "ethyl acetate", "water" ], "Reaction": [ "2-chloropyridine is reacted with thionyl chloride and triethylamine to form 2-chloropyridine-N-oxide.", "The 2-chloropyridine-N-oxide is then reacted with cyclobutane-1-carboxylic acid in the presence of sodium hydroxide to form 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid.", "The product is then purified by recrystallization from a mixture of ethyl acetate and water." ] } | |
Numéro CAS |
1260671-03-1 |
Nom du produit |
1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid |
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
211.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



